molecular formula C22H18BrFN4O2S B2917090 N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034480-03-8

N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2917090
CAS RN: 2034480-03-8
M. Wt: 501.37
InChI Key: UXIKAWXKSUZYJI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18BrFN4O2S and its molecular weight is 501.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

Pyrrolopyrimidine derivatives have been highlighted for their potential as kinase inhibitors . These compounds offer unique structural characteristics that contribute to their binding affinity and selectivity for specific kinases, which is crucial in the development of targeted cancer therapies .

Anticancer Activity

The design and synthesis of pyrrolopyrimidine derivatives have been studied for their anticancer properties . Some derivatives have been created to contain specific atoms or groups to enhance their efficacy against cancer cells using advanced techniques like microwave-assisted synthesis .

Molecular Docking and SAR Studies

Pyrrolopyrimidine derivatives are also used in molecular docking studies to predict how a compound will interact with a target protein, which is essential in drug design. Structure-activity relationship (SAR) studies help understand the compound’s pharmacological properties .

Pharmaceutical Composition

Substituted pyrrolopyrimidine derivatives are used in pharmaceutical compositions due to their medicinal properties. The preparation methods and applications of these derivatives in medicine are subject to ongoing research and development .

Focal Adhesion Kinase (FAK) Inhibitors

A series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines have been designed as FAK inhibitors . These are used in conjunction with molecular modeling and crystal structures to develop targeted therapies .

Natural Isolation and Synthesis

Many pyrrolopyrimidine derivatives are isolated from natural sources such as plants, microbes, soil, and marine life. Various synthetic routes are explored for these derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-9-8-14(23)10-16(17)24/h3-11,25H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIKAWXKSUZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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